[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-2-ylidene]-chlorogold
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Overview
Description
[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-2-ylidene]-chlorogold: is a gold complex with a unique structure that includes a bulky imidazolylidene ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-2-ylidene]-chlorogold typically involves the reaction of the corresponding imidazolium salt with a gold precursor. A common method includes the use of [1,3-bis(2,6-diisopropylphenyl)imidazolium chloride] and a gold(I) chloride precursor under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The gold center in [1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-2-ylidene]-chlorogold can undergo oxidation reactions, often leading to the formation of gold(III) complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Substitution: Ligand exchange reactions typically use reagents like triphenylphosphine or other halide salts under mild conditions.
Major Products:
Oxidation: Gold(III) complexes with various ligands.
Substitution: New gold(I) complexes with different ligands replacing the chloride.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Activity: Some gold complexes, including those with NHC ligands, have shown potential antimicrobial properties, making them candidates for developing new antimicrobial agents.
Industry:
Mechanism of Action
The mechanism by which [1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-2-ylidene]-chlorogold exerts its effects is primarily through its strong σ-donating properties, which stabilize the gold center and facilitate various catalytic processes. The molecular targets and pathways involved include:
Comparison with Similar Compounds
[1,3-bis(2,6-diisopropylphenyl)imidazolium chloride]: A precursor used in the synthesis of various NHC-gold complexes.
[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-gold(I) chloride: Another gold complex with similar properties but different ligand structures.
Uniqueness:
Properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-2-ylidene]-chlorogold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2.Au.ClH/c1-18(2)24-13-11-14-25(19(3)4)28(24)30-17-31(23(10)22(30)9)29-26(20(5)6)15-12-16-27(29)21(7)8;;/h11-16,18-21H,1-10H3;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSMZKXKMHYHK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=[Au]Cl)N1C2=C(C=CC=C2C(C)C)C(C)C)C3=C(C=CC=C3C(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40AuClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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